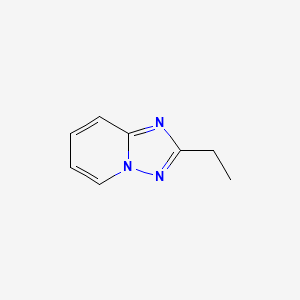

2-Ethyl(1,2,4)triazolo(1,5-a)pyridine

Description

Overview of Triazolopyridine Heterocycles

Triazolopyridines are a class of aromatic heterocyclic compounds formed by the fusion of a triazole and a pyridine (B92270) ring. researchgate.net The arrangement and number of nitrogen atoms in both rings allow for a considerable number of isomers, each with distinct chemical properties and reactivity. researchgate.netnih.gov These compounds are of substantial interest in synthetic and medicinal chemistry. mdpi.com

The general class of triazolopyridines encompasses five primary heterocyclic systems, which can be broadly categorized into those derived from 1,2,3-triazole and those from 1,2,4-triazole (B32235). nih.govresearchgate.net Three of these isomers feature a bridgehead nitrogen atom. nih.gov The location of the nitrogen atoms and the mode of fusion between the two rings determine the specific isomeric form. researchgate.net

Key isomeric systems include:

researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine : The parent scaffold of the title compound.

researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine : A well-studied isomer often compared to the [1,5-a] system. nih.govresearchgate.net

researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine : A fluorescent and coordinating scaffold. organic-chemistry.org

researchgate.netnih.govorganic-chemistry.orgtriazolo[4,5-b]pyridine : Noted for applications in medicinal chemistry. mdpi.comresearchgate.net

researchgate.netnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine : Investigated for use as an organic sensitizer (B1316253) in solar cells. mdpi.comresearchgate.net

The distinction between isomers is critical, as it significantly influences their chemical and biological profiles. For instance, a comparative study of N-( researchgate.netnih.govnih.govtriazolo[4,3-a]pyridin-7-yl)amide and N-( researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)amide derivatives as RORγt inhibitors found that the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine derivative retained excellent inhibitory activity, whereas the researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine analog showed reduced activity. nih.gov This highlights that the orientation of the fused rings and the position of the nitrogen atoms are key determinants of molecular interaction. nih.govnih.gov

| Isomeric Core | Key Features/Applications | Reference |

|---|---|---|

| researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine | Parent scaffold of many biologically active compounds and synthetic reagents. | researchgate.netnih.gov |

| researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine | Core of the antidepressant Trazodone; used in materials science for OLEDs. | nih.govthieme-connect.com |

| researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine | Used as building blocks in supramolecular chemistry and for fluorescent materials. | organic-chemistry.org |

| researchgate.netnih.govorganic-chemistry.orgtriazolo[4,5-b]pyridine | Derivatives have been described as anti-inflammatory, hypotensive, and analgesic agents. | mdpi.comresearchgate.net |

| researchgate.netnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine | Used as an organic sensitizer in high-performance solar cells. | mdpi.comresearchgate.net |

The triazolopyridine scaffold is of immense significance due to its versatile applications. In medicinal chemistry, it is a key structural component in numerous pharmaceutical drugs. researchgate.net For example, the researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine system is the core of the antidepressant drug trazodone. researchgate.netresearchgate.net The related triazolopyrimidine scaffold, which is isoelectronic with the purine (B94841) ring system, has been widely explored in drug design for anticancer, antimicrobial, and antiviral agents. nih.govlab-chemicals.com

In the realm of materials science, triazolopyridines exhibit valuable properties. Aryl- or heteroaryl-substituted researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines are known to possess intense fluorescence and strong coordination properties, making them suitable for creating fluorescent materials and polynuclear metal complexes. organic-chemistry.org The nitrogen atoms of the heterocyclic rings can act as ligands, forming complexes with metal ions that have applications as fluorescence sensors and chemisensors. Furthermore, the researchgate.netnih.govnih.govtriazolopyridine structure has been employed as an electron-acceptor unit in the synthesis of organic light-emitting diodes (OLEDs). thieme-connect.com

In synthetic organic chemistry, derivatives of triazolopyridine such as HATU and HOAt are common peptide coupling reagents. researchgate.net Numerous synthetic strategies have been developed for the construction of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine ring system, utilizing starting materials like 2-aminopyridines, N-aryl amidines, and enaminonitriles under various catalytic or mediated conditions. organic-chemistry.orglab-chemicals.com

Scope of Academic Research on 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine and Related Analogs

Publicly available academic research focusing specifically on this compound is limited. However, extensive research exists on closely related analogs, providing insight into the chemical and physical properties that can be expected from compounds within this family. The synthesis of the core researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine ring is well-documented, with methods including the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides and copper-catalyzed reactions of 2-aminopyridine (B139424) with nitriles. organic-chemistry.org

Research on analogs offers a view into how different substituents on the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine core influence its properties. For example, the development of a flow-based synthesis for Ethyl researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine-2-carboxylate highlights the pharmaceutical relevance of this scaffold and the efforts to create safer and more efficient production methods. nih.gov Another study focused on a series of complex researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine derivatives as potent and orally bioavailable inverse agonists for the nuclear receptor RORγt, a target for autoimmune diseases. nih.gov This work underscores the utility of the scaffold in designing highly specific biological modulators. nih.gov

The table below summarizes data on some representative analogs of this compound, illustrating the types of compounds that have been synthesized and characterized.

| Compound Name | Molecular Formula | Key Data/Findings | Reference |

|---|---|---|---|

| researchgate.netnih.govnih.govTriazolo[1,5-a]pyridin-2-amine | C6H6N4 | Melting point: 110-112 °C. A solid at room temperature. | |

| Ethyl researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine-2-carboxylate | C9H9N3O2 | Molecular Weight: 191.19. Synthesis has been optimized using continuous flow processing. | nih.gov |

| 2-ethyl-5,6,7,8-tetrahydro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6-amine | C8H14N4 | A saturated (non-aromatic pyridine ring) analog of the title compound. | |

| N-(7-methyl-8-((2-methyl-piperidin-4-yl)oxy) researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)nicotinamide derivative | C26H27F6N7O3 | A potent RORγt inhibitor with favorable pharmacokinetic profile. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

4931-16-2 |

|---|---|

Molecular Formula |

C8H9N3 |

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |

InChI |

InChI=1S/C8H9N3/c1-2-7-9-8-5-3-4-6-11(8)10-7/h3-6H,2H2,1H3 |

InChI Key |

OIWHGYGUHGWJOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN2C=CC=CC2=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1,2,4 Triazolo 1,5 a Pyridine and Its Derivatives

Established Strategies fororganic-chemistry.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyridine Ring Formation

The construction of the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine ring system is typically achieved through the formation of a new 1,2,4-triazole (B32235) ring fused to a pyridine (B92270) molecule. These syntheses often involve intramolecular or intermolecular reactions that create the necessary nitrogen-nitrogen and carbon-nitrogen bonds to complete the heterocyclic structure.

Cyclocondensation reactions are a cornerstone in the synthesis of the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core, involving the joining of two or more molecules to form the heterocyclic ring with the elimination of a small molecule like water or ammonia.

One of the classical and versatile methods for synthesizing the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine skeleton involves the reaction of 2-hydrazinylpyridines with various one-carbon electrophiles. These electrophiles can be carbonyl compounds or their equivalents, such as carboxylic acids, aldehydes, or isothiocyanates. organic-chemistry.orgresearchgate.net The reaction proceeds through an initial condensation to form a hydrazone or a related intermediate, which then undergoes an intramolecular cyclization with concomitant dehydration or elimination of another small molecule to yield the fused triazole ring. For instance, an efficient synthesis of organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines, isomers of the [1,5-a] series, involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration in acetic acid. organic-chemistry.org Another approach uses an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates, which avoids the need for transition metals or external oxidants. organic-chemistry.org

Table 1: Synthesis via 2-Hydrazinylpyridine Condensation

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Reference |

| 2-Hydrazinopyridine | Isothiocyanate | Electrochemical induction | 3-Amino- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines | organic-chemistry.org |

| 2-Chloropyridine | Hydrazide | 1. Pd-catalysis; 2. Acetic acid, Microwave | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridines | organic-chemistry.org |

A prominent strategy for constructing the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine ring involves the reaction between a 2-aminopyridine (B139424) and a nitrile. nih.gov This method typically requires a catalyst to facilitate the consecutive addition and oxidative cyclization steps. In 2009, the Nagasawa group developed a synthesis using copper(I) bromide (CuBr) as a catalyst. nih.gov Later, in 2014, a heterogeneous catalyst system of Cu-Zn/Al-Ti was reported for the same transformation under an atmosphere of air. nih.gov An alternative pathway involves the cyclization of N-(pyrid-2-yl)formamidoximes, derived from 2-aminopyridines, using trifluoroacetic anhydride (B1165640) under mild conditions. organic-chemistry.org

Table 2: Synthesis from 2-Aminopyridines and Nitriles

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Key Feature | Reference |

| 2-Aminopyridine | Nitrile | CuBr | Consecutive addition-oxidative cyclization | nih.gov |

| 2-Aminopyridine | Nitrile | Cu-Zn/Al-Ti | Heterogeneous catalyst, atmospheric air | nih.gov |

| N-(pyrid-2-yl)formamidoxime | - | Trifluoroacetic anhydride | Mild reaction conditions | organic-chemistry.org |

A modern, eco-friendly approach utilizes a catalyst-free, microwave-mediated tandem reaction between enaminonitriles and acyl hydrazides. nih.gov This method is notable for its efficiency and short reaction times. The proposed mechanism begins with a transamidation between the enaminonitrile and the acyl hydrazide, followed by an intramolecular nucleophilic addition of an amino group to the nitrile. The final step is a condensation that yields the desired organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine framework. nih.gov This protocol demonstrates a broad substrate scope and good tolerance for various functional groups, leading to products in good to excellent yields. nih.gov

Table 3: Synthesis from Enaminonitriles and Acyl Hydrazides

| Reactant 1 | Reactant 2 | Reagents/Conditions | Mechanism | Advantages | Reference |

| Enaminonitrile | Acyl Hydrazide | Microwave irradiation, catalyst-free | Tandem transamidation, nucleophilic addition, condensation | Eco-friendly, short reaction time, broad scope | nih.gov |

The synthesis of organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines, particularly those with a carbonitrile substituent at the 8-position, can be achieved through the heterocyclization of 2-(1,2,4-triazol-5-yl)acetonitriles. lp.edu.uaresearchgate.net These starting materials react with various α,β-unsaturated compounds, such as α,β-unsaturated nitriles and esters, or with β-dicarbonyl compounds. lp.edu.uaresearchgate.net The reaction of 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile with an appropriate aldehyde and malononitrile, for example, can produce 5-amino-2-phenyl- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine-6,8-dicarbonitriles. researchgate.net

Table 4: Synthesis from 2-(1,2,4-Triazol-5-yl)acetonitriles

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-(1,2,4-Triazol-5-yl)acetonitrile | α,β-Unsaturated nitrile/ester | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyridine-8-carbonitriles | lp.edu.ua |

| 2-(1,2,4-Triazol-5-yl)acetonitrile | β-Dicarbonyl compound | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyridine-8-carbonitriles | lp.edu.uaresearchgate.net |

| 2-(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile | Aldehyde and malononitrile | 5-Amino-2-phenyl- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine-6,8-dicarbonitriles | researchgate.net |

The intramolecular cyclization of N-(2-pyridyl)amidines provides a direct route to the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core through the formation of an N-N bond. organic-chemistry.org This transformation can be mediated by various oxidizing agents. One effective method utilizes (diacetoxyiodo)benzene (B116549) (PIDA) to promote intramolecular annulation of N-(pyridin-2-yl)benzimidamides, resulting in high yields and short reaction times. organic-chemistry.org An environmentally benign alternative employs an iodine/potassium iodide (I₂/KI) system for the oxidative N-N bond formation. organic-chemistry.org Chloramine-T has also been used to promote a metal-free oxidative cyclization under mild conditions. organic-chemistry.org

Table 5: Synthesis via Cyclization of N-(2-pyridyl)amidines

| Starting Material | Oxidant/Reagent | Key Feature | Reference |

| N-(Pyridin-2-yl)benzimidamides | PIDA | Metal-free, short reaction time, high yields | organic-chemistry.org |

| N-Aryl Amidines | I₂/KI | Environmentally benign, scalable | organic-chemistry.org |

| N-Aryl Amidines | Chloramine-T | Metal-free, mild conditions | organic-chemistry.org |

Oxidative Cyclization Pathways

Oxidative cyclization represents a prominent strategy for the formation of the organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[1,5-a]pyridine ring system. These methods typically involve the formation of a key nitrogen-nitrogen bond in the final ring-closing step, facilitated by an oxidizing agent.

A metal-free approach for the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the intramolecular oxidative annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.orgnih.gov This reaction is efficiently mediated by the hypervalent iodine reagent, phenyliodine bis(trifluoroacetate) (PIFA). organic-chemistry.orgnih.gov The process is characterized by its short reaction times, high yields, and the avoidance of transition metal catalysts. organic-chemistry.org

The reaction proceeds by treating the N-(pyridin-2-yl)benzimidamide substrate with PIFA. Among various solvents tested, hexafluoroisopropanol (HFIP) has been identified as providing optimal results, affording the desired product in yields as high as 96%. organic-chemistry.org The mechanism is believed to involve the formation of an N-acylnitrenium intermediate, which is then trapped intramolecularly by the pyridine nitrogen, leading to the fused heterocyclic system after rearomatization. organic-chemistry.orgnih.gov This method demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the benzimidamide moiety. organic-chemistry.org

Table 1: PIFA-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridine Derivatives Data sourced from Zheng et al., 2014. organic-chemistry.org

| Starting Material (Substituent) | Oxidant | Solvent | Yield (%) |

| N-(pyridin-2-yl)benzimidamide | PIFA | HFIP | 96 |

| 4-Methyl-N-(pyridin-2-yl)benzimidamide | PIFA | HFIP | 98 |

| 4-Methoxy-N-(pyridin-2-yl)benzimidamide | PIFA | HFIP | 99 |

| 4-Chloro-N-(pyridin-2-yl)benzimidamide | PIFA | HFIP | 89 |

| 4-Nitro-N-(pyridin-2-yl)benzimidamide | PIFA | HFIP | 65 |

Copper catalysis provides another effective pathway for the synthesis of organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[1,5-a]pyridine derivatives. One notable method involves the aerobic oxidative cyclization of guanidylpyridines. This approach yields 2-amino- organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[1,5-a]pyridines in high yields through a copper-catalyzed N-N bond formation. fao.orgresearchgate.net The methodology exhibits a wide scope, tolerating various substituents on the pyridine ring and is also applicable to other heterocyclic systems like pyrazines and pyrimidines. researchgate.net

While copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones is a known reaction, it predominantly leads to the formation of the isomeric organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine ring system. organic-chemistry.orgscispace.com This pathway involves a copper-mediated formation of a diazo intermediate which then cyclizes. organic-chemistry.org Therefore, for the specific synthesis of the organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[1,5-a]pyridine core, the cyclization of guanidylpyridines is the more direct copper-catalyzed route. fao.org

Rearrangement Pathways

Rearrangement reactions offer an alternative and often elegant route to the thermodynamically stable organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[1,5-a]pyridine scaffold from its isomers or other heterocyclic precursors.

The Dimroth rearrangement is a classic transformation in heterocyclic chemistry where endocyclic and exocyclic heteroatoms appear to switch places within a ring system. wikipedia.org This rearrangement is a key method for converting the less stable organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[4,3-a]pyridine isomers into the thermodynamically more stable organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[1,5-a]pyridines. beilstein-journals.orgnih.gov The reaction can be promoted by heat or under acidic or basic conditions. beilstein-journals.orgresearchgate.net

The presence of certain substituents, such as a nitro group on the pyridine ring, can facilitate this rearrangement. beilstein-journals.org The accepted mechanism for the acid-promoted rearrangement involves protonation of the triazole ring, followed by ring-opening to an intermediate, tautomerization, and subsequent ring-closure to form the rearranged isomer. beilstein-journals.org

Table 2: Conditions for Dimroth Rearrangement

| Starting Isomer | Conditions | Product Isomer | Reference |

| organic-chemistry.orgorganic-chemistry.orgfao.orgTriazolo[4,3-a]pyridine | Boiling in pyridine | organic-chemistry.orgorganic-chemistry.orgfao.orgTriazolo[1,5-a]pyridine | wikipedia.org |

| 6-Nitro- organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[4,3-a]pyridine | Reflux in CH3CN | 6-Nitro- organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[1,5-a]pyridine | beilstein-journals.org |

| organic-chemistry.orgorganic-chemistry.orgfao.orgTriazolo[4,3-c]pyrimidine | Acid or Base | organic-chemistry.orgorganic-chemistry.orgfao.orgTriazolo[1,5-c]pyrimidine | researchgate.netbeilstein-journals.org |

A powerful and straightforward method for synthesizing functionalized organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[1,5-a]pyridines is the base-promoted tandem SNAr (Nucleophilic Aromatic Substitution)/Boulton–Katritzky rearrangement. organic-chemistry.orgacs.org This reaction involves the initial SNAr reaction of a 2-halopyridine, typically 2-fluoropyridine, with a suitable nucleophile such as a 1,2,4-oxadiazol-3-amine (B1644292) or a 3-aminoisoxazole. organic-chemistry.orgnih.gov

Following the initial substitution, a base-promoted Boulton–Katritzky rearrangement occurs, leading to the formation of the desired fused triazole ring system. organic-chemistry.org The process is notable for being transition-metal and oxidant-free. organic-chemistry.org Optimization studies have shown that using lithium tert-butoxide (tBuOLi) as the base in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures provides good yields. organic-chemistry.org A related palladium-catalyzed version of this tandem reaction has also been developed using 2-pyridyl trifluoromethanesulfonate (B1224126) as the electrophile. rsc.org

Table 3: Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement Data sourced from Li et al., 2022. organic-chemistry.org

| Pyridine Substrate | Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Fluoropyridine | 5-Phenyl-1,2,4-oxadiazol-3-amine | tBuOLi | DMSO | 150 | 75 |

| 2-Fluoropyridine | 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine | tBuOLi | DMSO | 150 | 72 |

| 2-Fluoropyridine | 5-Methyl-3-aminoisoxazole | tBuOLi | DMSO | 100 | 85 |

| 2-Fluoro-5-methylpyridine | 5-Phenyl-1,2,4-oxadiazol-3-amine | tBuOLi | DMSO | 150 | 78 |

Cycloaddition Reactions

Cycloaddition reactions provide a convergent approach to the organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[1,5-a]pyridine skeleton, typically by forming the five-membered triazole ring onto a pre-existing pyridine derivative. A notable example is the [3+2] cycloaddition reaction.

A mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines (such as N-iminopyridinium ylides) with nitriles has been developed for the synthesis of organic-chemistry.orgorganic-chemistry.orgfao.orgtriazolo[1,5-a]pyridines. researchgate.netmdpi.com This method is advantageous as it can be performed under solvent-free grinding conditions, offering an environmentally friendly profile. researchgate.net The reaction demonstrates good functional group compatibility and can be scaled up. researchgate.net Another approach involves a microwave-assisted, catalyst-free tandem reaction between enaminonitriles and benzohydrazides, which proceeds via nucleophilic addition and subsequent condensation to afford the triazole ring. mdpi.com

[3+2] Cycloaddition of Azinium-N-imines with Nitriles

One of the prominent methods for constructing the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine skeleton is the [3+2] cycloaddition reaction between azinium-N-imines and nitriles. researchgate.net This reaction serves as a powerful tool for forming the fused five-membered triazole ring. In this process, the azinium-N-imine, such as a pyridinium-N-imine, acts as a 1,3-dipole that reacts with the nitrile group (the dipolarophile) to form the heterocyclic ring system.

The reaction can be catalyzed by various metals, such as copper, or proceed under catalyst-free conditions. researchgate.netmdpi.com A mechanochemical approach using copper acetate (B1210297) under solventless grinding conditions has been developed, offering advantages such as the absence of solvents, shorter reaction times, and scalability without the need for external heating. researchgate.net This method demonstrates good functional group compatibility, allowing for the synthesis of a diverse range of 1,2,4-triazolo[1,5-a]pyridine derivatives in moderate to good yields (51–80%). researchgate.net The versatility of the nitrile component allows for the introduction of various substituents at the 2-position of the triazolopyridine core, including the ethyl group required for the target compound.

Table 1: Examples of [3+2] Cycloaddition for Triazolo[1,5-a]pyridine Synthesis

| N-Imine Precursor | Nitrile | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyridinium-N-imine | Benzonitrile | Cu(OAc)₂, mechanochemical grinding | 75% | researchgate.net |

| Quinolinium-N-imine | Acetonitrile (B52724) | Cu(OAc)₂, mechanochemical grinding | 68% | researchgate.net |

| Isoquinolinium-N-imine | Propionitrile | Cu(OAc)₂, mechanochemical grinding | 72% | researchgate.net |

Syntheses Involving Phosphorus-Containing Reagents

Phosphorus-containing reagents have been instrumental in developing novel synthetic pathways toward heterocyclic compounds, including the triazolopyridine framework. These methods often involve unique cyclization mechanisms driven by the reactivity of the organophosphorus species.

A notable synthesis route involves the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines. beilstein-journals.org This catalyst-free method proceeds through a 5-exo-dig type cyclization. The high polarization of the push-pull triple bond in chloroethynylphosphonates makes them highly reactive toward nucleophilic attack. beilstein-journals.org The reaction with 2-hydrazinylpyridine initially leads to the formation of the researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]pyridine isomer. beilstein-journals.org

However, this initial product can undergo a Dimroth-like rearrangement, particularly when the reaction mixture is boiled in the presence of an acid, to yield the more thermodynamically stable researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine isomer. beilstein-journals.org This rearrangement provides a strategic pathway to the desired scaffold. The presence of the phosphonate (B1237965) group in the final product offers a handle for further functionalization or can be of interest for its potential biological properties. beilstein-journals.org This method is effective for synthesizing a series of new 3-methylphosphonylated researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]pyridines and their corresponding [1,5-a] isomers. beilstein-journals.org

Modern Advances in Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and scalable methods. These include the use of microwave irradiation, catalyst-free systems, and flow chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. rsisinternational.orgresearchgate.net For the synthesis of 1,2,4-triazolo[1,5-a]pyridines, microwave irradiation has been successfully employed in a catalyst-free and additive-free tandem reaction. researchgate.netmdpi.comnih.gov This eco-friendly method involves the reaction of enaminonitriles with benzohydrazides. mdpi.comnih.gov The process is believed to proceed through a transamidation mechanism, followed by a nucleophilic addition with the nitrile and subsequent condensation to yield the final product. mdpi.com

This protocol is characterized by very short reaction times (10-15 minutes) and provides good to excellent yields of the desired triazolopyridines. mdpi.comrsisinternational.org The methodology shows broad substrate scope and tolerance for various functional groups. mdpi.comnih.gov

Table 2: Comparison of Microwave vs. Conventional Reflux for Triazolo[1,5-a]pyridine Synthesis

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-(4-methoxyphenyl)-5-phenyl- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine | Microwave (M.W.) | 15 min | 82.6% | mdpi.com |

| Reflux | 10 h | 85.1% | mdpi.com | |

| 2-(4-methoxyphenyl)-5-(p-tolyl)- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine | Microwave (M.W.) | 15 min | 81.3% | mdpi.com |

| Reflux | 10 h | 79.2% | mdpi.com |

Catalyst-Free and Additive-Free Protocols

The development of synthetic protocols that eliminate the need for catalysts and additives is a key goal in green chemistry. Such methods reduce costs, simplify purification processes, and minimize toxic waste. A notable example is the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and acyl hydrazides, which proceeds efficiently without any catalyst or additive. researchgate.netmdpi.comnih.gov This tandem reaction showcases a high degree of atom economy and environmental compatibility. mdpi.comnih.gov

The reaction's success under these minimalist conditions highlights an inherently favorable reaction pathway involving transamidation, nucleophilic addition, and condensation, driven by thermal energy provided by microwave irradiation. mdpi.com This approach has been shown to be scalable and tolerates a wide array of functional groups, making it a versatile and sustainable method for generating the triazolopyridine core. mdpi.comnih.gov

Flow Chemistry Applications in Triazolopyridine Synthesis Optimization

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. researchgate.netrsc.org These benefits have been leveraged for the synthesis of triazole-based heterocycles. researchgate.netresearchgate.net

In the context of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine synthesis, flow chemistry has been shown to dramatically improve reaction outcomes. For instance, the synthesis of ethyl researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine-2-carboxylate 3-oxide was significantly optimized by transferring the process from batch to a continuous-flow reactor. researchgate.net This transition resulted in a substantial increase in isolated yield (from 31% in batch to 53% in flow) and a drastic reduction in the effective reaction time from 4 hours to just 3.5 minutes. researchgate.net Such improvements are attributed to the superior control over temperature and mixing in the microreactor environment, which can suppress side reactions and enhance the desired reaction pathway. researchgate.netresearchgate.net The application of flow chemistry represents a state-of-the-art approach for the efficient, safe, and scalable production of 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine and its derivatives.

Mechanochemical Methods

Mechanochemical synthesis has emerged as a green and efficient alternative to traditional solvent-based methods. nih.govnih.gov In 2022, a mechanochemical approach was developed for synthesizing 1,2,4-triazolo[1,5-a]pyridines. nih.govmdpi.com This method involves the reaction of azinium-N-imines with nitriles through a [3+2] cycloaddition reaction. nih.govmdpi.com The process is conducted in the presence of copper acetate, highlighting a metal-catalyzed pathway that benefits from solvent-free conditions. nih.govmdpi.com While this specific study did not report the synthesis of the 2-ethyl derivative, the methodology is applicable to a range of nitriles, suggesting its potential for producing various substituted analogs. nih.govmdpi.com

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is often performed using a ball mill or a mortar and pestle. nih.govnih.govresearchgate.net This technique can lead to shorter reaction times, reduced waste, and can sometimes provide access to products that are difficult to obtain through conventional solution-phase chemistry. nih.gov

Table 1: Mechanochemical Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

| Reactants | Catalyst/Conditions | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Azinium-N-imines and Nitriles | Copper Acetate, Ball Milling | [3+2] Cycloaddition | Solvent-free, Efficient | nih.gov, mdpi.com |

Synthesis of Specifically Substituted Analogs of this compound

Strategies for Introducing Alkyl Substituents (e.g., Ethyl Group)

The introduction of alkyl groups, such as the ethyl group at the 2-position of the (1,2,4)triazolo(1,5-a)pyridine core, can be achieved through several synthetic routes. A prominent method involves the cyclization of a 1,6-diamino-2-pyridone derivative with an orthocarboxylic ester. clockss.org Specifically, reacting a 3-cyano-1,6-diamino-2-pyridone-4,5-dicarboxylate intermediate with triethyl orthoacetate results in the formation of the corresponding 2-ethyl- beilstein-journals.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine derivative in high yield. clockss.org

This reaction sequence begins with the synthesis of the diamino pyridone intermediate from the reaction of dialkyl (E)-2,3-dicyanobut-2-enedioates with cyanoacetohydrazide. clockss.org The subsequent cyclization with triethyl orthoacetate provides a direct and efficient means of installing the ethyl group at the desired position. clockss.org

Another general approach for synthesizing substituted 1,2,4-triazolo[1,5-a]pyridines involves the reaction of 2-aminopyridines with nitriles, often mediated by a copper catalyst. nih.gov By selecting the appropriate nitrile (in this case, propanenitrile), this method could theoretically be adapted to produce this compound.

Regioselective Functionalization Techniques

Regioselectivity is crucial in the synthesis of complex heterocyclic compounds. A study has detailed a highly regioselective method for the synthesis of novel beilstein-journals.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives. csic.es This approach involves the reaction of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles with various Michael acceptors. csic.es The outcome of the reaction, leading to the exclusive formation of specific beilstein-journals.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine isomers, is governed by the nature of the substituents on the Michael acceptor. csic.es

Synthesis of Isotopically-Labeled Triazolopyridine Derivatives (e.g., Deuterated)

The synthesis of isotopically-labeled compounds is essential for various studies, including metabolic research and mechanistic investigations. An efficient and straightforward method for the synthesis of 7-deutero-1,2,4-triazolo[1,5-a]pyridine derivatives has been developed. beilstein-journals.orgnih.govresearchgate.net

This protocol utilizes readily available and inexpensive deuterium (B1214612) oxide (D₂O) as the deuterium source. beilstein-journals.org The key steps involve the α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution, followed by a 1,3-dipolar cycloaddition reaction with nitriles. beilstein-journals.orgnih.gov This method achieves a high degree of deuterium incorporation specifically at the 7-position of the pyridine ring with high regioselectivity. beilstein-journals.orgnih.govresearchgate.net For instance, the reaction of a deuterated 1-aminopyridinium salt with acetonitrile in the presence of a base like potassium tert-butoxide (which generates KOD in D₂O) yields the corresponding 7-D-triazolo[1,5-a]pyridine. beilstein-journals.org

Table 2: Synthesis of 7-Deutero-1,2,4-triazolo[1,5-a]pyridines

| Starting Material | Deuterium Source | Key Reaction Steps | Position of Deuteration | Key Features | Reference |

|---|---|---|---|---|---|

| 1-Aminopyridinium Cations | D₂O | 1. α-H/D exchange in basic D₂O 2. 1,3-Cycloaddition with nitriles | Position 7 | High regioselectivity, High deuterium incorporation, Mild conditions | beilstein-journals.org, nih.gov, researchgate.net |

Advanced Characterization Techniques for 2 Ethyl 1,2,4 Triazolo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine and its derivatives, various NMR techniques, including ¹H, ¹³C, ³¹P, and ¹⁵N NMR, are employed for comprehensive characterization.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum exhibits characteristic signals for both the ethyl substituent and the protons on the fused pyridine (B92270) ring.

The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling with each other. The protons on the pyridine ring appear as distinct multiplets in the aromatic region of the spectrum. The precise chemical shifts and coupling constants are sensitive to the electronic environment and are crucial for confirming the substitution pattern on the heterocyclic core.

Table 1: Representative ¹H NMR Data for Substituted nih.govbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyridine Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | ~1.4 | Triplet | ~7.5 |

| Ethyl CH₂ | ~3.0 | Quartet | ~7.5 |

Note: Data are generalized from typical values for related structures. Specific values can vary based on solvent and other substituents.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.

The spectrum will show signals for the two carbons of the ethyl group in the aliphatic region and multiple signals in the aromatic region corresponding to the carbons of the fused triazolopyridine ring system. The chemical shifts of the ring carbons are indicative of their position within the heterocyclic structure and are influenced by the electronegativity of the adjacent nitrogen atoms.

Table 2: Representative ¹³C NMR Data for Substituted nih.govbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyridine Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~12-15 |

| Ethyl CH₂ | ~25-30 |

Note: Data are generalized from typical values for related structures. rsc.orgnih.gov Specific values can vary based on solvent and other substituents.

Phosphorus-31 (³¹P) NMR for Phosphonylated Derivatives

Phosphorus-31 (³¹P) NMR is a specialized technique used to characterize organophosphorus compounds. For phosphonylated derivatives of the nih.govbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold, ³¹P NMR is essential for confirming the presence and electronic environment of the phosphorus atom.

In the synthesis of related compounds, such as ( nih.govbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl)phosphonates, ³¹P NMR is used to monitor the reaction progress. The chemical shift of the phosphorus nucleus provides direct evidence of the formation of the phosphonate (B1237965) group. For instance, diethyl ( nih.govbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate shows a characteristic ³¹P NMR signal at approximately δ 18.08 ppm. beilstein-journals.org This technique is invaluable for verifying the successful introduction of a phosphonate moiety onto the heterocyclic system.

Nitrogen-15 (¹⁵N) NMR and HMBC Experiments for Regioisomer Differentiation

A significant challenge in the synthesis of triazolopyridines is the potential formation of different regioisomers, such as nih.govbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyridine and nih.govbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyridine. Nitrogen-15 (¹⁵N) NMR, particularly when combined with Heteronuclear Multiple Bond Correlation (HMBC) experiments, is a powerful tool for unambiguous structural assignment. nih.govresearchgate.net

The ¹H-¹⁵N HMBC experiment detects long-range couplings between protons and nitrogen atoms, allowing for the establishment of connectivity through two or three bonds. ipb.pt This is crucial for distinguishing isomers, as the correlation patterns between specific protons (e.g., H-5) and the bridgehead nitrogen atom (N-4) are unique to each isomeric form. researchgate.net

In the [1,5-a] isomer, the H-5 proton will show a correlation to the bridgehead N-4 nitrogen, whereas in the [4,3-a] isomer, this correlation is absent. The ¹⁵N chemical shifts themselves are also diagnostic; pyrrole-like nitrogens resonate at a significantly different frequency compared to pyridine-like nitrogens, providing another layer of structural confirmation. researchgate.net This methodology allows for the unequivocal differentiation between the two regioisomeric forms. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types. For this compound, the FTIR spectrum provides key information confirming its structural features.

Table 3: Characteristic FTIR Absorption Bands for nih.govbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyridine Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) C-H |

| ~1640 | C=N Stretch | Triazole/Pyridine Ring |

| ~1500 | C=C Stretch | Aromatic Ring |

Note: Data compiled from spectra of related triazolopyrimidine and phosphonylated triazolopyridine structures. beilstein-journals.orgmdpi.com

The spectrum for a phosphonylated derivative would additionally show strong characteristic bands for the P=O (~1250 cm⁻¹) and P-O-C (~1000 cm⁻¹) stretching vibrations, confirming the presence of the phosphonate group. beilstein-journals.org

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its molecular structure. In the analysis of triazolopyridine derivatives, the FT-Raman spectrum is typically recorded over a wide spectral range, for instance, from 80 to 4000 cm⁻¹, to capture the various vibrational motions within the molecule. nih.govmdpi.com The use of a near-infrared laser, such as a YAG:Nd laser with an excitation wavelength of 1064 nm, minimizes fluorescence, which can often obscure Raman signals in heterocyclic compounds. nih.gov

The resulting spectrum reveals a series of bands, each corresponding to a specific molecular vibration, such as the stretching and bending of C-H, C-N, C=C, and N-N bonds within the fused triazole and pyridine rings, as well as the attached ethyl group. The position, intensity, and shape of these bands are characteristic of the compound's specific structure and bonding environment. Analysis of the FT-Raman spectrum is crucial for confirming the molecular structure and understanding the intramolecular forces.

Table 1: Illustrative FT-Raman Spectral Data for a Related Triazolopyridine Derivative (Note: This data is for 1,2,4-triazolo[4,3-a]pyridin-3-amine and serves as an example of the type of data obtained with this technique.) nih.govmdpi.com

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1640 | C=N stretching |

| ~1580 | Pyridine ring stretching |

| ~1450 | CH₂ scissoring (of an amino group) |

| ~1380 | Triazole ring stretching |

| ~1020 | Ring breathing mode |

| ~800 | C-H out-of-plane bending |

Assignment of Normal Modes and Potential Energy Distribution (PED) Calculations

To accurately interpret the complex vibrational spectra obtained from techniques like FT-Raman, experimental data is often paired with theoretical calculations. The assignment of observed spectral bands to specific atomic motions, known as normal modes, is facilitated by quantum chemical computations, often using Density Functional Theory (DFT) methods like the B3LYP functional. nih.govmdpi.com

A key component of this analysis is the Potential Energy Distribution (PED) calculation. PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode. mdpi.com This allows researchers to unambiguously assign vibrations. For example, a band at a specific wavenumber might be assigned as a C-C stretching mode if the PED calculation shows a high percentage contribution from the stretching of that particular bond. This combined experimental and theoretical approach is essential for a complete and accurate vibrational analysis of complex heterocyclic systems like this compound. nih.govmdpi.com

Table 2: Example of Vibrational Mode Assignment using PED for a Triazolopyridine System (Note: This table illustrates the principle of PED calculations for assigning vibrational modes.)

| Observed Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment (PED Contributions) |

| 3085 | 3088 | ν(C-H) (98%) |

| 1642 | 1645 | ν(C=N) (75%), δ(ring) (15%) |

| 1510 | 1512 | ν(C=C) (60%), ν(C-N) (30%) |

| 1015 | 1018 | Ring Breathing (55%), δ(C-H) in-plane (40%) |

| 780 | 785 | γ(C-H) out-of-plane (85%) |

| (ν: stretching, δ: in-plane bending, γ: out-of-plane bending) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of newly synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the elemental composition and thus the exact molecular formula of a compound. mdpi.com

For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₀N₄. The instrument would detect the molecular ion [M+H]⁺ (or another adduct) and provide its exact mass. This experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A close match provides unambiguous confirmation of the compound's elemental composition, a critical step in its characterization. This technique is frequently employed in the study of nitrogen-containing heterocyclic compounds to verify their identity. mdpi.commdpi.com

Table 3: HRMS Data for Confirmation of Molecular Formula (Note: This table provides a theoretical example for this compound.)

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₄ |

| Calculated Exact Mass [M] | 174.0905 |

| Calculated m/z [M+H]⁺ | 175.0978 |

| Observed m/z [M+H]⁺ | 175.0975 (Hypothetical) |

| Mass Error | -1.7 ppm (Hypothetical) |

Ultraviolet-Visible (UV-Vis) and Luminescence Spectroscopy

Electronic Absorption Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption spectrum of triazolopyridine derivatives typically exhibits distinct bands, often in the 200–400 nm range, which correspond to π→π* and n→π* electronic transitions within the aromatic fused-ring system. nih.gov

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the molecule's electronic structure. Analysis of the UV-Vis spectrum helps to understand the conjugation within the π-electron system of the (1,2,4)triazolo(1,5-a)pyridine core. The specific substitution, such as the 2-ethyl group, can influence the energy of these transitions, leading to shifts in the absorption maxima. The spectra are often measured in different solvents to study solvatochromic effects.

Table 4: Illustrative Electronic Absorption Data for a Triazolopyridine Derivative (Note: This data is for 1,2,4-triazolo[4,3-a]pyridin-3-amine and serves as an example of typical absorption bands.) nih.gov

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Type of Transition (Probable) |

| Ethanol | ~240 | ~330 | π→π |

| Dichloromethane | ~245 | ~335 | π→π |

Luminescence Spectra and Stokes Shift Analysis

Luminescence spectroscopy involves measuring the light emitted by a substance after it has absorbed light. This emission can provide valuable information about the molecule's excited states. For triazolopyridine derivatives, luminescence emission spectra are often recorded to study their photophysical properties. mdpi.com

A key parameter derived from absorption and emission spectra is the Stokes shift, which is the difference in energy (or wavelength/wavenumber) between the maximum of the absorption band and the maximum of the emission band. mdpi.com A large Stokes shift indicates a significant difference in the geometry or electronic structure between the ground state and the excited state. In related triazolopyridine compounds, substantial Stokes shifts have been observed, suggesting considerable electronic redistribution upon excitation. nih.govmdpi.com For instance, Stokes shifts of 9410 cm⁻¹ and 7625 cm⁻¹ have been attributed to the triazole and pyridine rings, respectively, in a similar molecule. nih.govmdpi.com

Table 5: Example of Stokes Shift Calculation for a Triazolopyridine System (Note: This table illustrates the principle of calculating the Stokes shift.) nih.gov

| Parameter | Value |

| Absorption Maximum (λ_abs) | 330 nm |

| Emission Maximum (λ_em) | 450 nm |

| Stokes Shift (in nm) | 120 nm |

| Absorption Maximum (wavenumber) | 30303 cm⁻¹ |

| Emission Maximum (wavenumber) | 22222 cm⁻¹ |

| Stokes Shift (in wavenumbers) | 8081 cm⁻¹ |

Single Crystal X-ray Diffraction (XRD)

Determination of Molecular Structure and Crystal Packing

For analogous compounds, such as Ethyl 6-methyl-8-phenyl- Current time information in Cambridgeshire, GB.iucr.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine-7-carboxylate, single crystal XRD studies have revealed that the Current time information in Cambridgeshire, GB.iucr.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system is nearly planar. nih.gov It is reasonable to expect that this compound would also exhibit a planar fused-ring system. The ethyl group at the 2-position would be the primary substituent.

The crystal packing, or the arrangement of molecules in the crystal lattice, is determined by various intermolecular forces. In the absence of specific data for this compound, a definitive description of its crystal packing cannot be provided.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within a crystal is governed by a network of non-covalent interactions. For related triazolopyridine and triazolopyrimidine structures, these interactions have been well-characterized.

Hydrogen Bonding: In the crystal structure of Ethyl 6-methyl-8-phenyl- Current time information in Cambridgeshire, GB.iucr.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine-7-carboxylate, molecules are linked into centrosymmetric dimers through pairs of C—H⋯N hydrogen bonds. nih.gov It is plausible that similar C—H⋯N interactions could play a role in the crystal packing of this compound, where a hydrogen atom on one molecule interacts with a nitrogen atom on a neighboring molecule.

π-π Stacking: Aromatic systems, like the Current time information in Cambridgeshire, GB.iucr.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core, often exhibit π-π stacking interactions, where the electron clouds of adjacent rings interact. These interactions are a significant factor in the stabilization of the crystal structures of many heterocyclic compounds.

Without experimental data, the specific distances and geometries of these potential interactions in this compound remain speculative.

Hirshfeld Surface Analysis

To perform a Hirshfeld surface analysis, a CIF file from single-crystal XRD is required. As this is not available for this compound, a specific analysis cannot be conducted.

Reactivity and Reaction Mechanisms of 2 Ethyl 1,2,4 Triazolo 1,5 a Pyridine

Reactivity with Electrophiles and Nucleophiles

The dual electronic nature of the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system allows for distinct reactivity towards both electrophilic and nucleophilic partners. The pyridine (B92270) moiety generally acts as the electron-deficient part of the molecule, while the triazole portion is comparatively electron-rich.

Regioselectivity in Substitution Reactions

Electrophilic substitution on the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine core does not follow a simple, predictable pattern and is highly dependent on the specific reagents and reaction conditions. In the analogous pyrazolo[1,5-a]pyrimidine (B1248293) system, the site of nitration can be directed to either the C3 (pyrazole ring) or C6 (pyrimidine ring) position by altering the nitrating agent. researchgate.net Using a mixture of nitric and sulfuric acids favors substitution at the C3-position, whereas using nitric acid in acetic anhydride (B1165640) leads to the 6-nitro product. researchgate.net For more complex fused systems like pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic attacks such as bromination, iodination, and nitration have been shown to occur regioselectively at the C6-position of the pyrimidine (B1678525) ring. nih.gov

Nucleophilic substitution reactions typically require a leaving group on the pyridine ring. The pyridine system is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, as the negative charge of the intermediate can be effectively stabilized by the ring nitrogen. quimicaorganica.orgquora.comvaia.com In related heterocyclic systems like 4-methyl-1-thioxo-1,2,4,5-tetrahydro mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-one, the site of attack by electrophiles depends on the nature of the electrophile itself; alkyl halides lead to S-substitution, whereas acyl halides result in N-acylation, indicating a kinetically versus thermodynamically controlled process. nih.gov

Triazole Ring Opening Reactions and Nitrogen Extrusion Pathways

The stability of the triazole ring is significant, but under certain conditions, it can undergo rearrangement or opening. One notable transformation is the Boulton-Katritzky rearrangement, which has been observed in the synthesis of functionalized mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org This rearrangement involves the transformation of one heterocyclic system into another through a series of ring-opening and ring-closing steps. For instance, the reaction of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines proceeds through a tandem SNAr/Boulton-Katritzky rearrangement to furnish the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold. organic-chemistry.org While direct nitrogen extrusion from the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine ring is not commonly reported, such pathways are known for other triazole-containing compounds, typically under thermal or photochemical induction.

Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds at various positions.

Palladium-Catalyzed Arylation: Divergent Reactivity at C3 and C7 Positions

Palladium-catalyzed direct C-H arylation offers a highly efficient method for modifying the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine skeleton, with notable regioselectivity. Research on analogous N-fused heterocycles provides significant insight into this reactivity. For instance, direct arylation of mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine has been shown to occur at the C3 position. researchgate.net Similarly, palladium-catalyzed C3-selective arylation is a known transformation for pyridines and related heterocycles like pyrazolo[4,3-b]pyridines. nih.govresearchgate.net

The divergent reactivity, allowing for selective arylation at either the C3 or C7 positions, has been demonstrated in the closely related pyrazolo[1,5-a]pyridine (B1195680) system. The choice of additive in the palladium-catalyzed reaction is crucial for controlling the regioselectivity. This divergent approach allows for the synthesis of distinct isomers from a common precursor, highlighting the tunability of metal-catalyzed C-H activation reactions on this class of heterocycles. While not explicitly detailed for the 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine, similar control over regioselectivity is anticipated.

Other Cross-Coupling Methodologies

Beyond direct arylation, the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine framework is amenable to a variety of other cross-coupling methodologies, provided a suitable halide or triflate is installed on the ring. The Suzuki-Miyaura and Sonogashira coupling reactions have been successfully employed for the late-stage functionalization of this scaffold. mdpi.com For example, a 7-bromo-substituted triazolopyridine can undergo a Suzuki-Miyaura reaction with an arylboronic acid, and an iodo-substituted variant can participate in a Sonogashira coupling with a terminal alkyne. mdpi.com

Furthermore, Rhodium(III)-catalyzed oxidative C-H/C-H cross-coupling has been developed for the related mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine system, enabling the coupling with heteroarenes like indoles and pyrroles specifically at the C7 position. nih.gov The Heck reaction, another cornerstone of palladium catalysis, has also been applied to halogenated 1,2,4-triazole (B32235) systems to introduce alkenyl substituents. researchgate.net These methodologies collectively provide a robust toolbox for the synthesis of a diverse library of substituted mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives.

Table 1: Examples of Cross-Coupling Reactions on the mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridine Scaffold and Analogs This table is interactive. Users can sort columns by clicking on the headers.

| Coupling Reaction | Substrate | Catalyst/Reagents | Position of Functionalization | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 7-Bromo- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine derivative | Pd(PPh₃)₄, K₂CO₃ | C7 | 7-Aryl derivative | 88% | mdpi.com |

| Sonogashira | Iodo- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine derivative | Not specified | Not specified | Alkynyl derivative | 61% | mdpi.com |

| Direct Arylation | mdpi.comnih.govorganic-chemistry.orgTriazolo[1,5-a]pyridine | Pd(OAc)₂, PPh₃, DMF | C3 | C3-Aryl derivative | Low-Medium | researchgate.net |

Lithiation and Subsequent Derivatization

Regiospecific Lithiation for Functionalization

Deprotonation of the parent rsc.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine is expected to occur preferentially at the C8 position, adjacent to the bridgehead nitrogen and on the pyridine ring. This is due to the activating effect of the fused triazole ring, which increases the acidity of the protons on the pyridine moiety. The reaction would likely proceed by treatment with a strong base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting 8-lithio intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.

For this compound, the primary site of lithiation is still predicted to be on the pyridine ring, likely at C8. However, the possibility of lithiation on the ethyl group at the C2 position cannot be entirely ruled out, especially with the use of stronger or bulkier bases. The specific reaction conditions would be crucial in determining the regiochemical outcome.

Table 1: Predicted Regioselective Lithiation and Functionalization

| Starting Material | Reagents | Predicted Intermediate | Quenching Electrophile (E+) | Predicted Product |

| This compound | 1. n-BuLi, THF, -78 °C | 8-Lithio-2-ethyl(1,2,4)triazolo(1,5-a)pyridine | 2. E-X | 8-Substituted-2-ethyl(1,2,4)triazolo(1,5-a)pyridine |

Hydrogenation Studies and Derivative Formation

Hydrogenation of the rsc.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine ring system can lead to the formation of partially or fully saturated derivatives, which can significantly alter the compound's biological and chemical properties. The outcome of the hydrogenation is highly dependent on the catalyst, reaction conditions, and the substitution pattern on the heterocyclic core.

For the parent rsc.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine, hydrogenation has been shown to yield the tetrahydro derivative. By analogy, the hydrogenation of this compound is expected to proceed with the reduction of the pyridine ring, leaving the triazole ring intact under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere are typically employed for such transformations. The resulting 2-ethyl-5,6,7,8-tetrahydro rsc.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine derivatives are valuable scaffolds for further chemical exploration. The presence of the ethyl group at the 2-position is not expected to significantly hinder the hydrogenation of the pyridine ring.

Reactions with Acetylenic Esters and Triazolopyridinium Ylide Chemistry

The reaction of rsc.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), often proceeds through the formation of pyridinium (B92312) ylide intermediates. These ylides are versatile 1,3-dipoles that can undergo cycloaddition reactions.

In the case of this compound, N-amination followed by deprotonation would generate the corresponding N-ylide. This ylide can then react with acetylenic esters in a [3+2] cycloaddition manner. The isomeric system, 1,2,4-triazolo[4,3-a]pyridine, has been shown to react with DMAD to give a variety of products, including pyrimidones and pyrazoles, through complex rearrangement pathways. While the [1,5-a] isomer is generally more stable, the formation of analogous complex adducts from its ylide cannot be discounted. The reaction products are highly dependent on the solvent and the specific acetylenic ester used.

Proposed Mechanistic Pathways for Key Reactions

The formation of the rsc.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine ring often involves cyclization reactions. The regioselectivity of these cyclizations can be predicted by Baldwin's rules, which are based on the stereochemical requirements of the transition states.

5-exo-dig Cyclization: This type of cyclization is generally favored. In the context of synthesizing substituted rsc.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridines (which can then rearrange to the [1,5-a] isomer), a 5-exo-dig cyclization of a chloroethynylphosphonate with a 2-hydrazinylpyridine has been reported. This involves the nucleophilic attack of the exocyclic nitrogen of the hydrazine (B178648) onto the sp-hybridized carbon of the acetylene, with the breaking of the carbon-chlorine bond being external to the newly formed five-membered ring.

5-endo-dig Cyclization: According to Baldwin's rules, 5-endo-dig cyclizations are favored. This pathway involves the nucleophilic attack of a nitrogen atom to close a five-membered ring where the breaking bond is part of the ring being formed. While less common than the exo mode in some systems, this pathway is plausible under specific electronic and steric conditions.

The specific cyclization pathway for the synthesis of this compound would depend on the chosen synthetic route and the nature of the immediate precursor.

Dimroth Rearrangement: The Dimroth rearrangement is a common isomerization in triazole-fused heterocycles, including the conversion of rsc.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridines to the more thermodynamically stable rsc.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines. rsc.orgacs.orgnih.gov This rearrangement is often acid- or base-catalyzed and proceeds through a ring-opening and ring-closing mechanism. rsc.orgacs.org The accepted mechanism involves protonation of a ring nitrogen, followed by nucleophilic attack (often by water or another nucleophile), leading to the opening of the triazole ring to form an open-chain intermediate. rsc.org Subsequent rotation and ring-closure at a different nitrogen atom, followed by dehydration or elimination, yields the rearranged product. rsc.org The presence of an aliphatic substituent, such as an ethyl group, at the 2-position is known to facilitate this type of rearrangement. acs.org

Boulton-Katritzky Rearrangement: This rearrangement provides a powerful method for the synthesis of rsc.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines from other heterocyclic systems. For instance, a base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines can yield functionalized rsc.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines. organic-chemistry.org The mechanism involves an initial nucleophilic aromatic substitution, followed by a base-induced rearrangement of the resulting intermediate. This rearrangement proceeds via a ring-opening of the oxadiazole, followed by recyclization to form the fused triazole ring. A palladium-catalyzed version of this tandem reaction has also been developed. rsc.org

In many of the reactions involving the rsc.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine scaffold, the formation and stability of intermediates play a crucial role in determining the final product distribution.

In Dimroth Rearrangement: The key intermediate is the open-chain species formed after the cleavage of the triazole ring. The stability and conformational preferences of this intermediate will dictate the efficiency and regioselectivity of the subsequent ring-closure to form the rearranged product. In some cases, if this intermediate is trapped by a nucleophile or undergoes an alternative reaction, by-products can be formed.

In Boulton-Katritzky Rearrangement: The reaction proceeds through a series of charged and neutral intermediates. The initial adduct from the SNAr reaction is a key intermediate that undergoes the rearrangement. Incomplete reaction or side reactions of this intermediate could lead to the formation of by-products.

In Cyclization Reactions: The formation of regioisomeric products is a common source of by-products in the synthesis of fused heterocyclic systems. For example, in the synthesis of triazolopyridines, the formation of the [4,3-a] isomer alongside the desired [1,5-a] isomer can occur, necessitating careful control of reaction conditions to favor the desired product or its precursor for a subsequent rearrangement.

Table 2: Summary of Mechanistic Pathways

| Reaction | Key Intermediate(s) | Driving Force | Potential By-products |

| Dimroth Rearrangement | Open-chain tautomer | Formation of a more thermodynamically stable isomer | Products from trapping of the open-chain intermediate |

| Boulton-Katritzky Rearrangement | SNAr adduct, ring-opened species | Aromatization, formation of a stable heterocyclic system | Incomplete rearrangement products, products from side reactions of intermediates |

| 5-exo-dig Cyclization | Nucleophilic addition intermediate | Favorable orbital overlap (Baldwin's rules) | Regioisomeric cyclization products |

Theoretical and Computational Chemistry of 2 Ethyl 1,2,4 Triazolo 1,5 a Pyridine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in predicting the geometric and electronic characteristics of molecules like 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine. These computational tools allow for the analysis of properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) stands as a primary computational method for investigating the electronic structure of heterocyclic compounds. It is favored for its balance of accuracy and computational cost. For the researchgate.netrsc.orgtriazolo[1,5-a]pyridine system and its derivatives, specific functionals are commonly employed to approximate the exchange-correlation energy.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange, which provides a high degree of accuracy for a broad range of molecular systems. It is frequently used for geometry optimization and electronic property calculations of triazole-based compounds researchgate.net.

The M06-2X functional is a high-nonlocality hybrid meta-GGA functional. It is particularly well-suited for studying non-covalent interactions, which can be important in larger molecular systems, and provides robust results for main-group chemistry, thermochemistry, and kinetics.

Systematic investigations into researchgate.netrsc.orgtriazolo[1,5-a]pyridine-based materials for applications like thermally activated delayed fluorescence (TADF) often employ both DFT and time-dependent DFT (TD-DFT) methods to analyze their photophysical properties rsc.org.

The choice of basis set is crucial for obtaining accurate computational results. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing nitrogen, carbon, and hydrogen, Pople-style basis sets are common. The 6-311G(d,p) or larger basis sets, such as 6-311++G(d,p) , are frequently used as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for anions and excited states researchgate.net.

To account for the influence of a solvent on the molecule's properties, solvation models are applied. These models simulate the solvent environment, providing more realistic predictions of electronic behavior in solution.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium.

The SMD (Solvation Model based on Density) model is a universal solvation model that is also based on the dielectric continuum but includes parameters derived from a wide range of solvents.

Studies on related triazolo-based systems have utilized these models to investigate photophysical properties in various solvents, such as DMF and DMSO researchgate.net.

Electronic Structure and Stability Analysis

The electronic properties of this compound, such as the distribution of its frontier molecular orbitals, determine its reactivity, stability, and potential applications in materials science.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a stronger electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a stronger electron-accepting capability.

In studies of researchgate.netrsc.orgtriazolo[1,5-a]pyridine derivatives, the HOMO is typically distributed across the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting researchgate.netrsc.orgtriazolo[1,5-a]pyridine core rsc.org. The ethyl group at the 2-position of the target compound is a weak electron-donating group and would be expected to have a modest effect on the HOMO and LUMO energies compared to the unsubstituted parent compound.

| Compound | Substituent at C2 | HOMO (eV) | LUMO (eV) | Source |

|---|---|---|---|---|

| 5c | H | -6.49 | -1.57 | mdpi.com |

| 5f | Ethyl | -6.44 | -1.56 | mdpi.com |

This table presents data for related quinazoline (B50416) structures to illustrate typical computational findings; specific values for this compound are not available in the cited literature.

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap (ΔE). This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is associated with higher reactivity and is a desirable characteristic for applications in optoelectronics researchgate.net. In TADF materials based on the researchgate.netrsc.orgtriazolo[1,5-a]pyridine core, a small singlet-triplet energy gap is crucial, which is related to the HOMO-LUMO overlap rsc.org.

| Compound | Substituent at C2 | Energy Gap (eV) | Source |

|---|---|---|---|

| 5c | H | 4.92 | mdpi.com |

| 5f | Ethyl | 4.88 | mdpi.com |

This table presents data for related quinazoline structures to illustrate typical computational findings; specific values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

For the parent rsc.orgrsc.orgmdpi.comtriazolo[1,5-a]pyridine ring system, the nitrogen atoms are typically the sites of negative electrostatic potential due to the presence of lone pairs of electrons, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyridine (B92270) ring generally exhibit positive electrostatic potential.

In this compound, the introduction of an ethyl group at the 2-position influences the charge distribution. The ethyl group, being an electron-donating group, is expected to increase the electron density on the triazole ring to some extent. However, the most significant regions of negative potential are still anticipated to be located around the nitrogen atoms of the fused ring system. The MEP map would likely show the most negative potential localized on the N1 and N4 atoms of the triazole and pyridine rings, respectively. These regions are the most probable sites for protonation and coordination with electrophiles. The aromatic protons and the protons of the ethyl group would correspond to the regions of positive potential.

Studies on related triazolopyrimidine structures have shown that the nitrogen atoms of the heterocyclic system are indeed the primary sites of negative potential, which supports the predicted behavior for this compound. researchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer interactions, and stability of a molecule. It examines the interactions between filled and vacant orbitals, with the stabilization energy (E(2)) associated with these interactions indicating the extent of intramolecular charge transfer.

For the rsc.orgrsc.orgmdpi.comtriazolo[1,5-a]pyridine scaffold, NBO analysis reveals significant delocalization of π-electrons across the fused ring system, which contributes to its aromatic character and stability. The key interactions typically involve the delocalization of lone pair electrons from the nitrogen atoms to the antibonding orbitals of adjacent bonds (n → σ* and n → π) and the delocalization of π-electrons between the rings (π → π).

In a study of a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, NBO analysis showed significant stabilization energies arising from the delocalization of the lone pair of the pyridine nitrogen into the antibonding orbitals of the triazole ring. mdpi.com For this compound, similar intramolecular charge transfer from the lone pairs of the nitrogen atoms to the π* orbitals of the aromatic system is expected. The ethyl group at the 2-position would likely contribute to the stability through hyperconjugation, involving the interaction of the C-H and C-C σ-bonds with the π-system of the triazole ring.

Theoretical Reactivity Descriptors

Theoretical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for quantifying the global and local reactivity of a molecule. These descriptors include hardness, softness, electronegativity, and electrophilicity/nucleophilicity indices.

Hardness and Softness

Chemical hardness (η) and softness (S) are measures of the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, making it less reactive, while a soft molecule has a small HOMO-LUMO gap, indicating higher reactivity.